molecular formula C11H12N4O2 B2440759 1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2320376-69-8

1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2440759
CAS No.: 2320376-69-8
M. Wt: 232.243
InChI Key: VZNIWVXNFPRPML-UHFFFAOYSA-N
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Description

1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazole ring fused to a pyridine ring, with a carboxamide group attached to the pyridine ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step synthetic routesThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yields and purity of the final product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield amine derivatives.

Scientific Research Applications

1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of agrochemicals and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

1-methyl-N-(1-methyl-1H-pyrazol-4-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-methyl-N-(1-methylpyrazol-4-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-14-5-3-4-9(11(14)17)10(16)13-8-6-12-15(2)7-8/h3-7H,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNIWVXNFPRPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2=CN(N=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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